molecular formula C22H19N3O3 B12255677 N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-(naphthalen-2-yloxy)acetamide

N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-(naphthalen-2-yloxy)acetamide

Cat. No.: B12255677
M. Wt: 373.4 g/mol
InChI Key: FLMWAJZAQAXEBJ-UHFFFAOYSA-N
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Description

This compound (CAS 897616-67-0, C₂₁H₁₇N₃O₃, MW 359.38 g/mol) features a pyrido[1,2-a]pyrimidin-4-one core substituted with methyl groups at positions 2 and 9, and a naphthalen-2-yloxy acetamide side chain at position 3 .

Properties

Molecular Formula

C22H19N3O3

Molecular Weight

373.4 g/mol

IUPAC Name

N-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-naphthalen-2-yloxyacetamide

InChI

InChI=1S/C22H19N3O3/c1-14-6-5-11-25-21(14)23-15(2)20(22(25)27)24-19(26)13-28-18-10-9-16-7-3-4-8-17(16)12-18/h3-12H,13H2,1-2H3,(H,24,26)

InChI Key

FLMWAJZAQAXEBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)NC(=O)COC3=CC4=CC=CC=C4C=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-(naphthalen-2-yloxy)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrido[1,2-a]pyrimidine Core: The initial step involves the cyclization of appropriate precursors to form the pyrido[1,2-a]pyrimidine core. This can be achieved through the reaction of 2-aminopyridine with a suitable diketone under acidic conditions.

    Introduction of Dimethyl and Oxo Groups: The dimethyl and oxo groups are introduced through subsequent alkylation and oxidation reactions. Methylation can be performed using methyl iodide in the presence of a base, while oxidation can be achieved using oxidizing agents such as potassium permanganate.

    Attachment of the Naphthalen-2-yloxy Group: The naphthalen-2-yloxy group is introduced via a nucleophilic substitution reaction. This involves the reaction of the pyrido[1,2-a]pyrimidine intermediate with naphthalen-2-ol in the presence of a suitable base.

    Formation of the Acetamide Moiety: The final step involves the formation of the acetamide moiety through the reaction of the intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-(naphthalen-2-yloxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce other functional groups. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophilic substitution reactions can be performed to replace specific substituents with other functional groups. This is often achieved using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while nucleophilic substitution can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Medicinal Chemistry

This compound exhibits potential as a pharmaceutical agent due to its structural characteristics that allow interaction with biological targets. The pyrido[1,2-a]pyrimidine scaffold is known for its versatility in drug design, particularly in the development of inhibitors for various enzymes and receptors.

Enzyme Inhibition

Research indicates that compounds with similar structures have been developed as inhibitors for cyclooxygenase (COX) enzymes. COX inhibitors are crucial in the treatment of inflammatory diseases and pain management. The specific interactions of N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-(naphthalen-2-yloxy)acetamide with COX enzymes could be explored further through structure-activity relationship studies.

Pharmacological Studies

Pharmacological investigations into this compound may reveal its efficacy against various disease models. For instance, compounds within this chemical class have shown activity against cancer cell lines and could be evaluated for their anticancer properties.

Anticancer Activity

Studies on related pyrido[1,2-a]pyrimidine derivatives have demonstrated cytotoxic effects against several cancer types. The mechanism often involves the induction of apoptosis or inhibition of cell proliferation pathways. This compound could potentially exhibit similar effects, warranting detailed investigation through in vitro and in vivo assays.

Biological Research Applications

The compound's ability to interact with biological systems makes it a candidate for various research applications beyond pharmacology.

G Protein-Coupled Receptors (GPCRs)

Given the importance of GPCRs in cell signaling and their role as drug targets, investigating the interactions of this compound with these receptors could provide insights into its potential therapeutic effects. Compounds that modulate GPCR activity are valuable in treating conditions such as cardiovascular diseases and neurological disorders.

Comparison with Similar Compounds

Critical Analysis of Substituent Effects

  • Electron-Withdrawing Groups (e.g., nitro in 7c, 7d) : Increase binding affinity to enzymes via dipole interactions but reduce solubility .
  • Electron-Donating Groups (e.g., methoxy in 7e, 7f) : Improve solubility and membrane permeability but may reduce target engagement .

Biological Activity

N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-(naphthalen-2-yloxy)acetamide is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of pyrido[1,2-a]pyrimidines and features a unique structure characterized by a pyrido core with various functional groups. The IUPAC name indicates the presence of a naphthalenyloxy group and a substituted acetamide moiety. The molecular formula is C₁₈H₁₆N₄O₂, and it exhibits properties typical of heterocyclic compounds.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine with naphthalen-2-yloxyacetyl chloride in the presence of a base like triethylamine. The reaction is usually conducted in an organic solvent such as dichloromethane under reflux conditions.

Anticancer Properties

Recent studies have indicated that compounds within this structural class exhibit promising anticancer activity. For instance, derivatives similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation. One study reported that related pyrido[1,2-a]pyrimidine derivatives demonstrated significant cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

In addition to anticancer properties, this compound has shown potential anti-inflammatory activity. Research indicates that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. The effective doses (ED50) for these compounds were found to be comparable to established anti-inflammatory drugs like indomethacin .

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory properties. Preliminary assays suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways relevant to disease states. For example, studies have shown that related compounds can inhibit acetylcholinesterase (AChE), which is significant for conditions like Alzheimer's disease .

The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets. These may include binding to receptors or inhibiting enzymes that play critical roles in cellular signaling pathways. Molecular docking studies have suggested that hydrogen bonding and hydrophobic interactions are key factors in its binding affinity to target proteins .

Case Studies and Research Findings

Several studies have documented the biological activity of similar compounds:

  • Anticancer Activity : A study published in Molecules demonstrated that a related pyrido[1,2-a]pyrimidine derivative exhibited significant cytotoxicity against human breast cancer cells (MCF7), with IC50 values indicating strong potential for further development as an anticancer agent .
  • Anti-inflammatory Activity : Research highlighted in Bioorganic & Medicinal Chemistry Letters showcased the anti-inflammatory properties of pyrido derivatives, showing inhibition of COX enzymes and reduction in pro-inflammatory cytokine levels in vitro .
  • Enzyme Inhibition : A comprehensive review noted that several pyridine-based compounds demonstrated effective inhibition of AChE and urease activities, suggesting their potential utility in treating neurodegenerative diseases and managing urea cycle disorders respectively .

Q & A

Q. What synthetic routes are recommended for preparing pyrido[1,2-a]pyrimidine derivatives like this compound, and how are intermediates validated?

Methodological Answer:

  • Synthesis Strategy : Condensation reactions between pyrido-pyrimidine precursors (e.g., 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate) and amines (e.g., benzylamines) in ethanol under reflux conditions yield carboxamide derivatives . Optimize substitution reactions using alkaline/acidic conditions for intermediates (e.g., nitrobenzene to aniline reductions using Fe powder) .
  • Validation : Confirm intermediates via elemental analysis (e.g., C, N, S content deviations <0.1%) and 1H NMR (e.g., aromatic proton shifts at δ 7.28–7.82 ppm for pyrido-pyrimidine nuclei) .

Q. How should researchers resolve discrepancies in biological activity data for structurally similar analogs?

Methodological Answer:

  • Case Study : Pyrido-pyrimidine carboxamides showed uniform analgesic activity in the "acetic acid writhing" model despite structural variations. To resolve contradictions:
    • Use bioisosteric analysis (e.g., compare 4-hydroxyquinolin-2-one analogs to pyrido-pyrimidine nuclei) to identify conserved pharmacophores .
    • Validate via dose-response curves and selectivity assays (e.g., kinase inhibition profiling) to rule off-target effects .

Q. What spectroscopic techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

  • 1H NMR : Identify key signals (e.g., naphthalenyloxy protons at δ 6.8–7.5 ppm; pyrido-pyrimidine CH-5 singlet at δ 6.01 ppm) .
  • Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+ at m/z 344.21) and fragmentation patterns .
  • Elemental Analysis : Verify purity (e.g., C: 45.29% vs. calculated 45.36%; S: 9.30% vs. 9.32%) .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of this compound’s derivatives?

Methodological Answer:

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to predict energy barriers for condensation or substitution steps.
  • High-Throughput Screening : Apply ICReDD’s hybrid computational-experimental workflow to narrow optimal reaction conditions (e.g., solvent, catalyst) .
  • Example : Predict LogP (hydrophobicity) and polar surface area (solubility) for derivatives using tools like Molinspiration or ACD/Labs .

Q. What crystallographic strategies validate hydrogen bonding patterns critical for bioactivity?

Methodological Answer:

  • Single-Crystal X-Ray Diffraction : Use SHELXL for refinement to resolve intermolecular interactions (e.g., hydrogen bonds between acetamide NH and pyrimidine carbonyl groups) .
  • Graph Set Analysis : Characterize hydrogen-bonding motifs (e.g., Etter’s rules for R22(8) rings) to correlate crystal packing with stability .

Q. How do structural modifications (e.g., methyl/naphthyl groups) influence target binding in immunoproteasome inhibition?

Methodiological Answer:

  • SAR Study : Replace naphthalen-2-yloxy with benzo[d]oxazol-2-yl (23% inhibition in immunoproteasome assays) to probe steric/electronic effects .
  • Docking Simulations : Use AutoDock Vina to model interactions with proteasome β5i subunit; validate via IC50 shifts (e.g., ±1.63 μM uncertainty) .

Data Contradiction Analysis

Q. How to address inconsistent biological activity in pyrido-pyrimidine derivatives despite similar SAR?

Methodological Answer:

  • Hypothesis Testing :
    • Metabolic Stability : Assess CYP450-mediated oxidation (e.g., naphthyloxy vs. phenyl groups) via liver microsome assays.
    • Conformational Flexibility : Compare rotatable bond counts (e.g., 4 vs. 6) to determine rigidity’s impact on target engagement .

Q. What statistical frameworks resolve variability in synthetic yields for multi-step reactions?

Methodological Answer:

  • Design of Experiments (DoE) : Apply factorial designs (e.g., 2k-p) to optimize variables (temperature, solvent ratio) and identify interactions .
  • Case Study : A 3-step synthesis with 80% yield variability was resolved using response surface methodology (RSM) to pinpoint catalyst loading as critical .

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